1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a synthetic organic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a piperidine ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diamines or 1,5-diketones.
Coupling of the Pyridazine and Piperidine Rings: The pyridazine and piperidine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines or thiols are used for nucleophilic substitutions.
Coupling Reactions: Palladium catalysts, such as palladium on carbon or palladium acetate, are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Biological Research: It is used in the study of receptor-ligand interactions and the development of new pharmacological tools.
Chemical Biology: The compound serves as a probe to investigate biological pathways and molecular mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction processes and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
- 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
- 1-[6-(4-bromophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Uniqueness
1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is unique due to the presence of the 4-fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)14-5-6-15(19-18-14)20-9-7-12(8-10-20)16(21)22/h1-6,12H,7-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOBEFUFQDXDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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